molecular formula C9H17NO4 B6590212 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid CAS No. 1822441-95-1

2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid

Cat. No. B6590212
CAS RN: 1822441-95-1
M. Wt: 203.2
InChI Key:
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Description

2-Amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid (2-ATBOMBA) is a carboxylic acid that is widely used in laboratory experiments and scientific research. It is a synthetic compound that is derived from the reaction of an alkyl halide and an amine, and it is a key intermediate for the synthesis of other compounds. 2-ATBOMBA has a variety of applications in scientific research and laboratory experiments, including its use in organic synthesis and as a reagent for the production of other compounds.

Mechanism of Action

The mechanism of action of 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid is not well understood. However, it is believed that the carboxylic acid group of this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides or aldehydes. This can result in the formation of a new carbon–carbon bond, which is the basis for many organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the carboxylic acid group of this compound can react with proteins and other biomolecules, leading to changes in their structure and function. This could potentially lead to changes in the biochemical and physiological processes of the organism.

Advantages and Limitations for Lab Experiments

2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is relatively easy to synthesize. In addition, it is a relatively stable compound, which makes it suitable for use in a wide range of experiments. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation. Therefore, it is important to take proper safety precautions when handling this compound.

Future Directions

There are several potential future directions for the use of 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid in scientific research and laboratory experiments. For example, it could be used in the synthesis of more complex molecules, such as peptides and oligonucleotides. In addition, it could be used to produce biodegradable polymers for drug delivery and tissue engineering. Furthermore, it could be used to study the effects of carboxylic acids on proteins and other biomolecules, which could lead to a better understanding of biochemical and physiological processes. Finally, it could be used to synthesize new compounds for use in pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid involves the reaction of an alkyl halide and an amine. The alkyl halide is typically a tertiary butyl halide, such as tert-butyl chloride (TBC). The amine used is typically an aliphatic amine, such as ethylamine (EA). The reaction proceeds via an S N2 mechanism, in which the alkyl halide displaces the amine from the nitrogen atom, forming a new carbon–nitrogen bond. The reaction is typically carried out in a solvent, such as dichloromethane (DCM). The reaction is typically carried out at room temperature, but it can also be carried out at elevated temperatures.

Scientific Research Applications

2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it can be used to produce a variety of compounds, such as esters, amides, and amines. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-(tert-butoxy)-3-methyl-4-oxobutanoic acid involves the reaction of tert-butyl 2-amino-3-methyl-4-oxobutanoate with tert-butyl bromoacetate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "tert-butyl 2-amino-3-methyl-4-oxobutanoate", "tert-butyl bromoacetate", "sodium hydroxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl 2-amino-3-methyl-4-oxobutanoate and tert-butyl bromoacetate in dry tetrahydrofuran (THF) and add sodium hydride.", "Step 2: Heat the mixture to reflux for 24 hours.", "Step 3: Cool the mixture and add water.", "Step 4: Acidify the mixture with hydrochloric acid.", "Step 5: Extract the product with ethyl acetate.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 8: Dissolve the crude product in water and adjust the pH to 7-8 with sodium hydroxide.", "Step 9: Heat the mixture to reflux for 2 hours.", "Step 10: Cool the mixture and acidify with hydrochloric acid.", "Step 11: Extract the product with ethyl acetate.", "Step 12: Dry the organic layer over anhydrous sodium sulfate.", "Step 13: Concentrate the solution under reduced pressure to obtain the pure product." ] }

CAS RN

1822441-95-1

Molecular Formula

C9H17NO4

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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